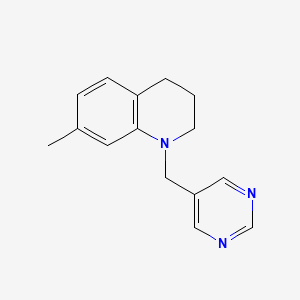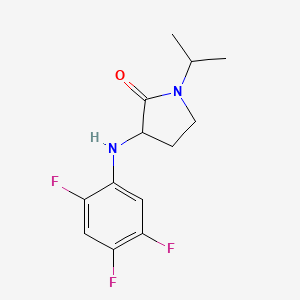
N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide, also known as CP-544326, is a novel drug compound that has been the focus of extensive scientific research in recent years. This compound belongs to the class of cyclopropyl amides, which are known for their potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide is not fully understood, but it is known to act as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological processes such as learning and memory, pain perception, and mood regulation. By blocking this receptor, this compound may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to reduce pain and inflammation in animal models of chronic pain. Additionally, this compound has been found to have antidepressant-like effects in animal models of depression.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide for lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in this area. Another future direction is the development of more water-soluble analogs of this compound, which would improve its administration in experiments. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a novel drug compound that has shown potential therapeutic applications in various neurological disorders, chronic pain, and inflammation. Its selectivity for the mGluR5 receptor allows researchers to study the specific effects of blocking this receptor, and its biochemical and physiological effects have been extensively studied in preclinical studies. Although there are some limitations to its use in lab experiments, this compound has several future directions for research, including its potential use in addiction treatment and the development of more water-soluble analogs.
合成法
The synthesis of N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide involves a multi-step process that starts with the reaction of 4-isobutylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-cyclopropylethylamine to form the corresponding amide. The final step involves the reaction of this amide with ethyl chloroformate to form this compound. The overall yield of this synthesis method is around 40%.
科学的研究の応用
N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide has been the subject of extensive scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been found to be effective in treating chronic pain and inflammation.
特性
IUPAC Name |
N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-4-17(14-7-8-14)16(18)11-13-5-9-15(10-6-13)21(19,20)12(2)3/h5-6,9-10,12,14H,4,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTQYBJXQJWLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide](/img/structure/B7647470.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide](/img/structure/B7647528.png)
